REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([N:9]1C=CN=C1)=[S:8].C([O-])(=O)C.[NH4+]>C(O)C>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([NH2:9])=[S:8] |f:1.2|
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Name
|
|
Quantity
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65 g
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Type
|
reactant
|
Smiles
|
S1C(=NC=C1)NC(=S)N1C=NC=C1
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Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after completion of reaction the solvent
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Type
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DISTILLATION
|
Details
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was distilled off
|
Type
|
ADDITION
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Details
|
water was added to the obtained residue
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Type
|
EXTRACTION
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Details
|
After extraction with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the organic phase with Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |